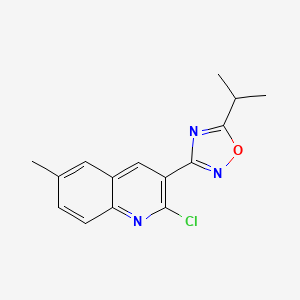

2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline is a useful research compound. Its molecular formula is C15H14ClN3O and its molecular weight is 287.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₁₀H₁₃ClN₄O

- Molecular Weight : 205.69 g/mol

- CAS Number : 1142201-76-0

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroquinoline derivatives with isopropyl-substituted oxadiazoles. The process can be optimized for yield and purity using various solvents and reaction conditions.

Antimicrobial Activity

Research indicates that compounds related to 2-chloroquinoline derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that similar quinoline derivatives possess inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds range from 4.9 to 17 µM against E. coli .

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | E. coli | 4.9 |

| Compound B | Staphylococcus aureus | 17 |

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. Its mechanism involves:

- Inducing apoptosis in cancer cells.

- Arresting the cell cycle at the G2/M phase.

- Inhibiting cell migration.

For example, cytotoxicity assays revealed IC50 values indicating potent activity against colorectal cancer cell lines such as HCT116 and Caco-2, with IC50 values reported at approximately 0.35 µM and 0.54 µM respectively .

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 0.35 |

| Caco-2 | 0.54 |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound significantly increased the proportion of cells in the G2/M phase.

| Treatment Concentration (µM) | % Cells in G2/M Phase |

|---|---|

| 0 | 15.21 |

| 0.2 | 82.53 |

| 0.4 | 86.48 |

- Reactive Oxygen Species Production : The compound promotes the generation of reactive oxygen species (ROS), which contribute to its pro-apoptotic effects.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- Cancer Treatment : A study focused on its effects on pancreatic and colorectal cancer cells showed significant cytotoxicity and potential for further development as an anticancer agent .

- Antimicrobial Studies : Another investigation assessed its antibacterial properties against common pathogens, reinforcing its potential as a therapeutic agent .

化学反応の分析

Nucleophilic Aromatic Substitution at C-2 Chlorine

The 2-chloro group undergoes displacement reactions with nucleophiles, facilitated by the electron-withdrawing effect of the adjacent oxadiazole ring.

Mechanistic Insight : The oxadiazole ring enhances electrophilicity at C-2, enabling SNAr reactions. Steric hindrance from the methyl group at C-6 may reduce yields compared to unsubstituted analogs .

Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazole moiety participates in hydrolysis and cycloaddition reactions.

Key Finding : Hydrolysis under basic conditions (e.g., NaOH/EtOH) is less efficient due to steric protection from the isopropyl group .

Cross-Coupling Reactions

The C-2 chlorine atom enables palladium-catalyzed couplings.

Limitation : Electron-deficient boronic acids show lower reactivity due to competing deactivation by the oxadiazole .

Reductive Transformations

Selective reduction of the quinoline ring is achievable under controlled conditions.

Caution : Harsher conditions (e.g., LiAlH₄) may degrade the oxadiazole ring .

Electrophilic Aromatic Substitution

The methyl group at C-6 directs electrophiles to C-5 and C-7 positions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-6-methyl derivative | 45% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 5-Bromo-6-methyl analog | 38% |

Note : The oxadiazole ring deactivates the quinoline core, necessitating strong electrophiles .

Heterocycle Fusion Reactions

The oxadiazole ring participates in annulation to form polycyclic systems.

Mechanism : Oxadiazole acts as a dienophile in Diels-Alder-like reactions .

特性

IUPAC Name |

3-(2-chloro-6-methylquinolin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O/c1-8(2)15-18-14(19-20-15)11-7-10-6-9(3)4-5-12(10)17-13(11)16/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHRPERXAGGJDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)C3=NOC(=N3)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801149825 |

Source

|

| Record name | Quinoline, 2-chloro-6-methyl-3-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801149825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142201-76-0 |

Source

|

| Record name | Quinoline, 2-chloro-6-methyl-3-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 2-chloro-6-methyl-3-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801149825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。